N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-9-7-13(8-10-14)12-24-11-3-4-15(19(24)26)18(25)23-20-22-16-5-1-2-6-17(16)27-20/h1-11H,12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBSQBUPJUBEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the benzo[d]thiazole intermediate reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Construction of the Dihydropyridine Core: The final step involves the condensation of the benzo[d]thiazole derivative with an appropriate β-keto ester and ammonium acetate under reflux conditions to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, potentially converting it to a hydroxyl group.
Substitution: The benzo[d]thiazole and chlorobenzyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often use bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted benzo[d]thiazole or chlorobenzyl derivatives.
Scientific Research Applications
Synthesis of N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are effective for creating complex molecules with multiple functional groups. These reactions often utilize readily available starting materials and can lead to high yields of the desired product. For instance, derivatives of benzothiazole have been synthesized through various methods including condensation reactions and cyclization processes .
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. Studies on related benzothiazole derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial action . The presence of the dihydropyridine structure in this compound may enhance its bioactivity due to its ability to interact with bacterial enzymes and membranes.
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has also been documented. Compounds synthesized from benzothiazole have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), which are involved in inflammatory processes . This suggests that this compound may possess similar anti-inflammatory properties.
Case Study 1: Antimicrobial Evaluation
A study synthesized several benzothiazole derivatives and evaluated their antimicrobial activity against common pathogens. Among these, certain compounds exhibited MIC values as low as 0.025 mM against S. aureus, highlighting the potential of benzothiazole-based structures in developing new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In another investigation, a series of benzothiazole derivatives were tested for their anticancer efficacy against breast cancer cell lines. The results indicated that specific derivatives significantly reduced cell viability and induced apoptosis, suggesting that modifications to the benzothiazole structure can enhance anticancer activity .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzo[d]thiazole moiety is known to interact with DNA, while the dihydropyridine core can modulate calcium channels, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with pyridone-based derivatives synthesized by Faúndez-Parrag et al. (). Key structural variations among analogs include:
- Substituents on the benzyl group : 4-chlorobenzyl (target compound) vs. 4-methylphenyl (7c), 4-hydroxyphenyl (7f, 7g), or phenyl (7a, 8a).
- Heterocyclic carboxamide groups : Benzothiazole (target, 7a) vs. benzimidazole (7b), benzooxazole (7c), or aliphatic groups (cyclohexyl in 8a).
These modifications significantly influence biological activity, solubility, and receptor affinity. For example:
- 4-Chlorobenzyl substituents enhance lipophilicity and receptor binding in COX-2 inhibitors (e.g., compounds 44–46 in ), suggesting similar advantages for the target compound .
- Benzothiazole vs. benzooxazole : Benzothiazole’s sulfur atom may improve π-π stacking interactions in receptor binding compared to oxygen in benzooxazole (7c) .
Physicochemical Properties
Key properties of analogous compounds ():
| Compound | Substituents (R1, R2) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound | 4-Cl-benzyl, benzothiazole | N/A | N/A |
| 7c (benzooxazole) | 4-methylphenyl, benzooxazole | 198–200 | 81 |
| 7g (benzothiazole) | 4-hydroxyphenyl, benzothiazole | N/A | 72 |
| 8a (cyclohexyl) | phenyl, cyclohexyl | 139–140 | 78 |
The target compound’s 4-chlorobenzyl group likely increases melting point compared to aliphatic analogs (e.g., 8a) due to enhanced molecular rigidity and halogen-mediated intermolecular interactions .
Research Implications and Gaps
- Pharmacological Profiling : The target compound’s CB2 agonist or antitumor activity remains unvalidated. Testing against reference compounds (e.g., 7a, 48) is critical .
- Structural Optimization : Substituting the chlorobenzyl group with bulkier halogens (e.g., 4-CF3) or introducing sulfonamide moieties (as in ) could enhance bioavailability .
Biological Activity
N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety, a dihydropyridine core, and a carboxamide functional group. The synthesis typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, leading to acylation and subsequent structural modifications to enhance biological activity .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values reported for related compounds are as low as 0.22 µg/mL, indicating strong antimicrobial effects .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For example, compounds derived from benzothiazole demonstrated notable cytotoxicity against human cancer cell lines such as HeLa and HepG2 . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Acetylcholinesterase Inhibition
Research indicates that certain benzothiazole derivatives exhibit strong acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential therapeutic applications in Alzheimer's disease. The IC50 values for some derivatives have been reported as low as 2.7 µM, highlighting their potential as AChE inhibitors .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including AChE and cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Cellular Interaction : It may induce apoptosis in cancer cells through the activation of intrinsic pathways that lead to mitochondrial dysfunction and caspase activation .
- Antibacterial Mechanisms : The exact mechanisms by which these compounds exert their antibacterial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study on Antimicrobial Activity
In a recent study evaluating the antimicrobial efficacy of several benzothiazole derivatives, this compound was tested against common pathogens. The results showed significant inhibition compared to standard antibiotics, suggesting its potential use in treating infections resistant to conventional therapies .
Study on Anticancer Properties
Another study focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer agent .
Q & A
Q. What established synthetic methodologies are used for this compound, and how are reaction conditions optimized?
Synthesis involves multi-step reactions, typically starting with benzothiazole and pyridine precursors. Key steps include coupling reactions under reflux (e.g., in ethanol or THF at 190–232°C) and purification via recrystallization or flash chromatography. Optimization employs Design of Experiments (DoE) to test variables like solvent polarity and catalyst loading .
Example Reaction Conditions from Analogous Syntheses
| Precursor | Solvent | Temp (°C) | Yield (%) | Purification Method |
|---|---|---|---|---|
| Halogenated benzoylimide | THF | 190–192 | 90 | Recrystallization |
| Fluorophenyl derivative | EtOH | 203–205 | 60 | Flash chromatography |
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
1H/13C NMR spectroscopy is critical for molecular connectivity, with benzothiazole protons appearing at δ 7.5–8.5 ppm and pyridinone carbonyls at ~165 ppm. IR spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹), while HPLC (≥98% purity) ensures homogeneity .
Advanced Research Questions
Q. How do computational-experimental approaches enhance derivative design?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding solvent/catalyst selection. Frameworks like ICReDD integrate machine learning to prioritize high-yield conditions, reducing experimental iterations by 40–60% .
Q. How are contradictions between theoretical and experimental spectral data resolved?
Discrepancies (e.g., unexpected NMR splitting) require cross-validation via 2D NMR (COSY, HSQC) or X-ray crystallography. For example, crystallographic data resolved NOE ambiguities in benzothiazole analogs .
Q. What advanced purification techniques isolate high-purity carboxamides?
Multi-step chromatography (silica gel followed by preparative HPLC) addresses polar byproducts. Gradient elution with acetonitrile/water improves purity by 20–30% in thiazolidinone derivatives .
Q. How does statistical design improve scalability in multi-step syntheses?
Fractional factorial designs identify critical parameters (e.g., stoichiometry, mixing rate). One study optimized a thiazolidinone intermediate’s yield from 45% to 78% by adjusting triethylamine equivalents and reaction time .
Q. Methodological Notes
- Synthesis Optimization : Use DoE to systematically vary parameters (e.g., solvent, catalyst) and analyze responses (yield, purity) .
- Computational Tools : Leverage quantum chemistry software (Gaussian, ORCA) for mechanistic insights and reaction path prediction .
- Data Validation : Cross-reference NMR/IR with high-resolution mass spectrometry (HRMS) for ambiguous cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
